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7-bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
7-Bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination and chlorination of indole derivatives. One common method includes the reaction of indole-2,3-dione with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 7 and 6 positions, respectively .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution with amines can produce amino-substituted indole derivatives .
Scientific Research Applications
7-Bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research focuses on its potential use in developing new therapeutic agents for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with apoptotic pathways .
Comparison with Similar Compounds
6-Bromo-1H-indole-2,3-dione: Another indole derivative with similar biological activities.
7-Chloro-1H-indole-2,3-dione: A closely related compound with a chloro substituent at the 7 position instead of bromo.
Uniqueness: 7-Bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both bromo and chloro substituents, which may enhance its biological activity and specificity compared to other indole derivatives. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
1700096-22-5 |
---|---|
Molecular Formula |
C8H3BrClNO2 |
Molecular Weight |
260.5 |
Purity |
95 |
Origin of Product |
United States |
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